Fdpn F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

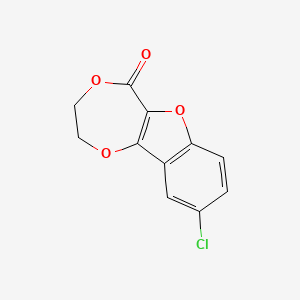

Fdpn F-18, also known as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of diprenorphine, an opioid receptor ligand. The compound is primarily used for imaging the opioidergic system in the brain, providing valuable insights into various neurological and psychiatric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound. One common method is the nucleophilic substitution reaction, where [18F]fluoride is used to replace a leaving group in the precursor molecule. The reaction is usually carried out in the presence of a phase transfer catalyst and a suitable solvent, such as acetonitrile .

Industrial Production Methods

Industrial production of this compound involves automated radiosynthesis using specialized equipment. The process starts with the production of [18F]fluoride in a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution. The final product is then purified using solid-phase extraction (SPE) cartridges to ensure high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in other types of chemical reactions, such as oxidation and reduction, depending on the functional groups present in the molecule .

Common Reagents and Conditions

Nucleophilic Substitution: [18F]fluoride, phase transfer catalyst, acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major product formed from the nucleophilic substitution reaction is this compound itself. Other reactions, such as oxidation or reduction, can lead to the formation of various derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Fdpn F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Neurology and Psychiatry: Used in PET imaging to study the opioidergic system in the brain, helping to understand conditions like addiction, depression, and chronic pain.

Oncology: Investigated for its potential in imaging certain types of tumors that express opioid receptors.

Pharmacology: Used to study the binding kinetics and distribution of opioid receptor ligands in vivo.

Mechanism of Action

Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The compound is a non-specific opioid receptor ligand, meaning it can bind to multiple types of opioid receptors. Once bound, it emits positrons, which are detected by PET imaging to visualize the distribution of the compound in the brain. This allows researchers to study the activity and density of opioid receptors in various regions of the brain .

Comparison with Similar Compounds

Fdpn F-18 is unique in its ability to provide high-resolution images of the opioidergic system due to the longer half-life of fluorine-18 compared to other radioisotopes like carbon-11. Some similar compounds include:

[18F]fluoroethyl-buprenorphine: Another fluorine-18 labeled opioid receptor ligand used in PET imaging.

[18F]fluoroethyl-phenethyl-orvinol: A fluorine-18 labeled partial agonist for opioid receptors.

[18F]fluorodeoxyglucose (FDG): A widely used PET radiotracer for imaging glucose metabolism, though not specific to opioid receptors.

This compound stands out due to its specific application in imaging the opioidergic system, providing valuable insights into neurological and psychiatric conditions.

Properties

CAS No. |

315209-00-8 |

|---|---|

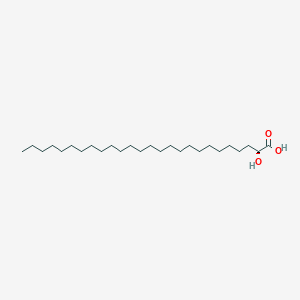

Molecular Formula |

C27H36FNO4 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1 |

InChI Key |

VKHMXTVEQIZBFB-OTYPXZCOSA-N |

SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |

Synonyms |

18F-DPN 6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)

![2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol](/img/structure/B1235496.png)

![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)

![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)